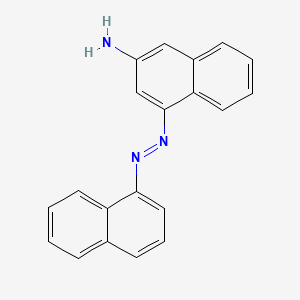![molecular formula C8H8BrO3- B13785777 2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate CAS No. 63557-38-0](/img/structure/B13785777.png)
2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-oxobicyclo[221]heptane-7-carboxylate is a bicyclic compound that features a bromine atom, a ketone group, and a carboxylate group This compound is part of the 7-oxabicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted bicyclic compounds .
Scientific Research Applications
2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in these interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the same bicyclic structure but lacks the bromine atom and the carboxylate group.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
Norcantharidin: A synthetic derivative of cantharidin with potential anticancer properties.
Uniqueness
2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate is unique due to the presence of the bromine atom and the carboxylate group, which confer distinct chemical and biological properties.
Properties
CAS No. |
63557-38-0 |
|---|---|
Molecular Formula |
C8H8BrO3- |
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(1S,2R,4S,7S)-2-bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c9-5-1-4-6(10)2-3(5)7(4)8(11)12/h3-5,7H,1-2H2,(H,11,12)/p-1/t3-,4-,5-,7-/m1/s1 |
InChI Key |
BXXPKNCQABBGDK-FNKGTGPASA-M |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]([C@@H]1Br)CC2=O)C(=O)[O-] |
Canonical SMILES |
C1C2C(C(C1Br)CC2=O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
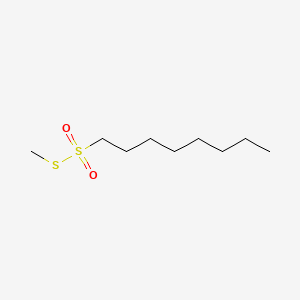

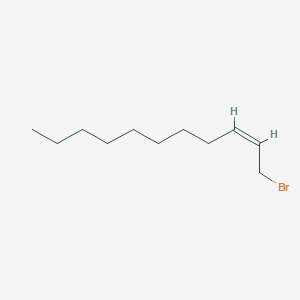
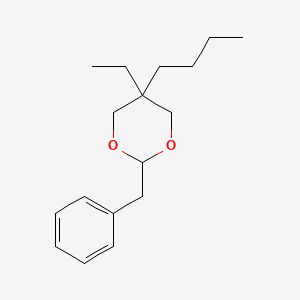

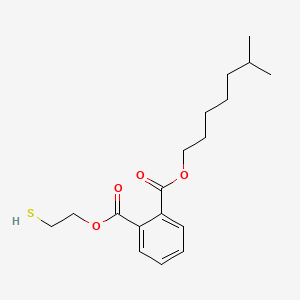

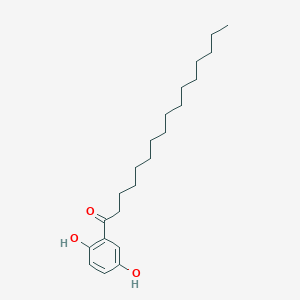
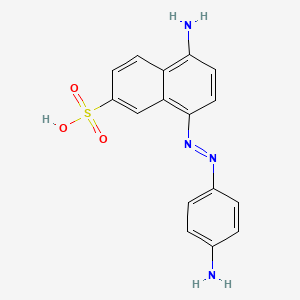

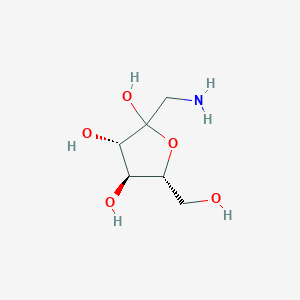
![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
